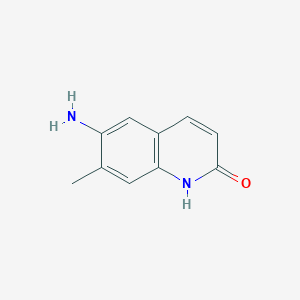

6-Amino-7-methylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-amino-7-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,11H2,1H3,(H,12,13) |

InChI Key |

ILBMUKUQTUAXKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=O)N2)C=C1N |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 6 Amino 7 Methylquinolin 2 1h One

Reactivity Profile of the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one, also known as carbostyril, is a heterocyclic compound featuring a benzene (B151609) ring fused to a pyridin-2-one ring. wikipedia.org Its reactivity is characterized by the following features:

Tautomerism: Quinolin-2(1H)-one exists in a tautomeric equilibrium with its aromatic alcohol form, 2-hydroxyquinoline. The lactam form, quinolin-2(1H)-one, is the predominant and more stable tautomer. wikipedia.org

Amide Functionality: The cyclic amide (lactam) structure within the pyridinone ring is a key functional group. The N-H proton is weakly acidic, and the carbonyl group can act as a hydrogen bond acceptor.

Nucleophilic Reactions: While the benzene ring is electron-rich, the pyridinone ring can be susceptible to nucleophilic attack under certain conditions, particularly at the C4 position if a suitable leaving group is present. mdpi.com For instance, studies on related quinolinones have shown that a chloro group at the C4 position can be displaced by various nucleophiles. mdpi.com

The quinolin-2(1H)-one scaffold is a common motif in various biologically active compounds and serves as a key intermediate in numerous synthetic pathways. acs.orgnih.gov

Specific Reactions Involving the Amino Group at C6 of 6-Amino-7-methylquinolin-2(1H)-one

The primary aromatic amino group at the C6 position is a highly reactive site, serving as a potent nucleophile and directing group.

The lone pair of electrons on the nitrogen atom of the C6-amino group makes it a strong nucleophile, readily reacting with a variety of electrophiles. This reactivity is analogous to that of aniline (B41778), where the amino group participates in reactions such as acylation, alkylation, and sulfonation. The amino group strongly activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions (C5 and C7, respectively). rsc.org However, direct reactions on the nitrogen atom are also common.

A typical example of such a reaction is acylation , where the amino group reacts with an acylating agent like an acid chloride or anhydride (B1165640) to form a more stable amide derivative. This transformation is often used to moderate the activating effect of the amino group or to introduce specific functionalities.

Table 1: Examples of Electrophilic Substitution Reactions on Aromatic Amines

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | Amide |

| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Alkylated Amine |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govacs.org Such reactions are fundamental in the synthesis of more complex molecular architectures. For example, the condensation of quinoline (B57606) aldehydes with various compounds is a well-established method for creating larger, conjugated systems. acs.org Similarly, the amino group at C6 provides a reactive handle for building new heterocyclic rings onto the quinolinone framework.

Derivatization Strategies for Advanced Chemical Applications

Derivatization is the process of chemically modifying a compound to enhance its properties for analytical detection. actascientific.com For this compound, derivatization strategies primarily target the reactive amino group to improve its detectability in spectroscopic and chromatographic analyses. actascientific.com

To enhance spectroscopic detection, particularly fluorescence, the amino group can be tagged with a fluorophore. A widely used reagent for this purpose is 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC reacts rapidly with primary and secondary amines to yield highly stable and intensely fluorescent derivatives. nih.govnih.gov

The reaction involves the nucleophilic attack of the amino group of this compound on the activated carbonyl of the N-hydroxysuccinimidyl ester part of AQC. This forms a stable urea (B33335) linkage and attaches the fluorescent aminoquinoline tag to the target molecule. These derivatives exhibit strong fluorescence, allowing for highly sensitive quantification even in complex biological matrices. nih.govnih.gov The stability of these adducts is a significant advantage, with reports showing no degradation after a week at room temperature. nih.gov

Pre-column derivatization is a common strategy in High-Performance Liquid Chromatography (HPLC) to improve the chromatographic behavior and detection sensitivity of analytes. springernature.comnih.gov For primary amines like this compound, several reagents are available to create derivatives that are more easily separated and detected, often by fluorescence. actascientific.comactascientific.com

Common derivatizing agents include:

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts with primary amines to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method, though the derivatives can sometimes be less stable than those formed with other reagents. actascientific.comactascientific.com

9-Fluorenylmethyl-chloroformate (FMOC): FMOC reacts with both primary and secondary amines to produce stable, fluorescent derivatives suitable for reversed-phase HPLC. mdpi.com

Dansyl Chloride: This reagent reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts, which are stable and well-suited for chromatographic analysis. actascientific.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): As mentioned for spectroscopic analysis, AQC is also an excellent pre-column derivatization reagent for HPLC. nih.govspringernature.com It provides high sensitivity and produces very stable derivatives, making it ideal for automated analyses. nih.gov

The choice of reagent depends on the specific requirements of the analysis, including the desired sensitivity, stability of the derivative, and the available detection methods (e.g., UV or fluorescence). actascientific.com

Table 2: Common Pre-Column Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Functional Group Targeted | Detection Method |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl-chloroformate | FMOC | Primary & Secondary Amines | Fluorescence |

| Dansyl Chloride | - | Primary & Secondary Amines | Fluorescence |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary Amines | Fluorescence |

Functionalization at Other Positions of the this compound Scaffold (e.g., N1, C7) and their Impact on Chemical Reactivity

Functionalization at the N1 Position

The nitrogen atom of the lactam ring (N1) in the quinolin-2(1H)-one core is a key site for derivatization, most commonly through alkylation. The N1-H bond is acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which can then react with various electrophiles.

N1-Alkylation:

The alkylation of quinolin-2(1H)-one derivatives is a well-established transformation. Studies on related scaffolds show that the reaction of the quinolinone ring with alkylating agents in the presence of a base typically leads to a mixture of N-alkylated and O-alkylated products. However, the N1-alkylated product is often the major isomer formed. researchgate.net The choice of base and solvent can influence the ratio of N- to O-alkylation. For instance, using potassium carbonate in dimethylformamide (DMF) has been shown to favor N1-alkylation for various C6 and C7 substituted quinolin-2(1H)-ones. researchgate.net

The introduction of substituents at the N1 position has a profound impact on the biological activity of many quinolone-based compounds. nih.govnih.govasm.org For the this compound scaffold, N1-functionalization would likely modulate its physicochemical properties, such as solubility and lipophilicity, and could influence its interactions with biological targets.

| Reaction | Reagents and Conditions | Product Type | Expected Impact on Reactivity | Reference |

| N1-Alkylation | Alkyl halide (e.g., 2-bromoacetophenone, chloroacetone), K₂CO₃, DMF | N1-Alkyl-6-amino-7-methylquinolin-2(1H)-one | Masks the N1-H proton, potentially altering solubility and hydrogen bonding capabilities. The nature of the alkyl group can introduce further reactivity. | researchgate.net |

This data is based on analogous quinolin-2(1H)-one systems and is expected to be applicable to this compound.

Functionalization at the C7-Methyl Group

The methyl group at the C7 position represents another handle for chemical modification, primarily through reactions involving the activation of its C(sp³)-H bonds.

Oxidation of the C7-Methyl Group:

The oxidation of methyl groups attached to aromatic rings is a common transformation. For instance, the methyl group at the 2-position of quinoline can be oxidized to a carboxylic acid. youtube.comwikipedia.org By analogy, the C7-methyl group of this compound could potentially be oxidized to a formyl or carboxyl group using appropriate oxidizing agents. This transformation would drastically change the electronic nature of the substituent at C7, converting a weakly electron-donating methyl group into a strongly electron-withdrawing carboxyl group. This would, in turn, affect the reactivity of the entire quinolinone ring system.

Other C(sp³)-H Functionalization:

Modern synthetic methods offer various strategies for the functionalization of benzylic C-H bonds. Metal-free approaches for the activation of C(sp³)-H bonds in methylquinolines have been developed, allowing for the formation of new C-C and C-N bonds. researchgate.net These methods could potentially be applied to the C7-methyl group of this compound to introduce a variety of functional groups.

Direct C-H functionalization at the C7 position of the quinoline ring itself has also been reported, such as C7-selective olefination, although this is a challenging transformation. researchgate.net The presence of the methyl group at C7 on the target scaffold, however, makes reactions involving the methyl group itself more likely.

| Reaction | Reagents and Conditions | Product Type | Expected Impact on Reactivity | Reference |

| Oxidation | Oxidizing agents (e.g., KMnO₄, SeO₂) | 6-Amino-2-oxo-1,2-dihydroquinoline-7-carbaldehyde or 6-Amino-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | Introduces an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution and provide a new site for derivatization (e.g., amide formation). | youtube.comwikipedia.org |

| C(sp³)-H Activation/Coupling | Metal-free or metal-catalyzed conditions with appropriate coupling partners | 6-Amino-7-(functionalized methyl)quinolin-2(1H)-one | Allows for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible derivatives. | researchgate.net |

This data is based on analogous methylquinoline systems and represents potential transformations for the C7-methyl group of this compound.

Computational and Theoretical Chemistry of 6 Amino 7 Methylquinolin 2 1h One and Analogs

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed analysis of molecular orbitals and charge distribution, which are key to predicting reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgijarset.com A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. researchgate.net For quinoline (B57606) derivatives, the HOMO-LUMO gap can be influenced by the presence and nature of substituents. For instance, studies on related quinoline compounds have shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netresearchgate.net In some pyrazolyl quinolinone derivatives, the energy gap was found to be a key indicator of chemical activity. ekb.eg

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. wikipedia.org |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netthaiscience.info The MEP map illustrates regions of varying electrostatic potential on the molecular surface. researchgate.net Red and yellow areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. researchgate.netthaiscience.info Conversely, blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. thaiscience.info

For quinoline derivatives, MEP analysis can identify the specific atoms or regions that are most likely to engage in interactions with other molecules. For example, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, MEP surfaces were calculated to understand the reactive behavior of different conformers. dergi-fytronix.com This type of analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netwisc.edu It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. dergi-fytronix.com This method offers insights into hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within the molecule. ijarset.com

For quinoline derivatives, NBO analysis can reveal the intricate details of electron delocalization within the fused ring system and the influence of substituents on the electronic structure. dergi-fytronix.com For instance, in the analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO was used to explain the relative stability of its conformers by examining orbital interactions and stabilization energies. dergi-fytronix.com The analysis can identify significant orbital interactions, such as π-π* transitions, which are crucial for understanding the molecule's electronic properties. dergi-fytronix.com

Global Reactivity Descriptors

Chemical Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η) and Chemical Softness (S) are fundamental concepts in DFT that describe the resistance of a molecule to changes in its electron distribution. researchgate.netresearchgate.net Hardness is a measure of the molecule's stability and resistance to deformation or polarization. researchgate.net A large HOMO-LUMO gap is associated with high chemical hardness and, consequently, low reactivity. researchgate.net Softness is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.net

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. ijarset.comresearchgate.net It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.com These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies. ajchem-a.com

The following table summarizes these global reactivity descriptors:

| Descriptor | Formula | Description |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.netresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating polarizability. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is the chemical potential) | Quantifies the ability of a molecule to accept electrons. ijarset.comresearchgate.net |

Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. These calculations can provide valuable information about the electronic transitions that give rise to absorption and emission spectra.

For quinoline derivatives, theoretical calculations can predict UV-Visible absorption spectra, which are governed by electronic transitions between molecular orbitals. researchgate.net For example, the absorption bands can often be assigned to specific transitions, such as the π → π* transition from the HOMO to the LUMO. researchgate.net Furthermore, computational methods can be used to simulate infrared (IR) and Raman spectra, providing insights into the vibrational modes of the molecule. uq.edu.au The correlation between theoretical and experimental spectra can aid in the structural characterization of newly synthesized compounds. researchgate.net

Vibrational Spectroscopy (IR) Predictions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. Computational methods, primarily DFT, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These calculations are typically performed on an optimized geometric structure of the molecule in a gaseous state. To better align with experimental data, which is often collected in the solid phase, calculated frequencies are commonly multiplied by a scaling factor. nih.gov

For 6-Amino-7-methylquinolin-2(1H)-one, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set would be a standard approach to predict its IR spectrum. nih.gov The analysis of the predicted spectrum allows for the assignment of specific vibrational modes to the different functional groups present in the molecule. For instance, studies on similar quinoline and isoquinoline (B145761) structures provide a basis for assigning the characteristic vibrations of the target compound. mdpi.comresearchgate.netnih.gov The potential energy distribution (PED) is also calculated to confirm the nature of each vibrational mode. researchgate.net

Key predicted vibrational frequencies for this compound are based on analyses of analogous compounds. The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations. acs.org The carbonyl group (C=O) of the quinolinone ring has a characteristic strong stretching vibration, while the methyl group (CH₃) has distinct stretching and deformation modes. The aromatic rings exhibit a series of C-H and C=C stretching and bending vibrations.

Table 1: Predicted IR Vibrational Frequencies for this compound

This table is generated based on theoretical predictions and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) Range | Reference/Basis for Prediction |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3530 - 3420 | acs.org |

| Amino (N-H) | Scissoring | 1650 - 1610 | acs.org |

| Carbonyl (C=O) | Stretch | 1670 - 1650 | mdpi.com |

| Aromatic (C=C) | Ring Stretch | 1620 - 1430 | arabjchem.orgresearchgate.net |

| Methyl (C-H) | Asymmetric & Symmetric Stretch | 3010 - 2920 | acs.org |

| Aromatic (C-H) | Stretch | 3140 - 3040 | acs.org |

| Carbon-Nitrogen (C-N) | Stretch | 1330 - 1260 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an indispensable tool for structure elucidation. Computational methods for predicting NMR chemical shifts have become increasingly accurate and vital in this process. The primary method involves quantum mechanical calculations using DFT, often with the Gauge-Including Atomic Orbital (GIAO) approach, to determine the isotropic shielding values of nuclei. nih.govrsc.org These values are then converted to chemical shifts (δ) by referencing a standard, such as tetramethylsilane (B1202638) (TMS). To improve accuracy, a linear regression analysis between the calculated and experimental shifts for a set of known molecules is often performed. nih.gov

More recently, machine learning and deep learning models, particularly Graph Neural Networks (GNNs), have emerged as powerful tools for rapid and accurate NMR prediction. bohrium.comchemrxiv.org These data-driven methods can achieve results comparable to DFT calculations in a fraction of the time. bohrium.com For quinolone derivatives, quantitative structure-property relationship (QSPR) models have also been developed to predict ¹³C NMR chemical shifts based on DFT-calculated descriptors. researchgate.net

For this compound, ¹H and ¹³C chemical shifts can be predicted using these established computational techniques. The ¹H NMR spectrum would be expected to show distinct signals for the amino protons, the aromatic protons, the N-H proton of the lactam, and the methyl protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is generated based on theoretical predictions, general principles of NMR, and data from analogous compounds.

| Atom Type | Predicted Chemical Shift (ppm) Range | Reference/Basis for Prediction |

|---|---|---|

| ¹H (N-H lactam) | 10.0 - 12.0 | General lactam proton shifts |

| ¹H (Aromatic) | 6.5 - 8.0 | iosrjournals.org |

| ¹H (NH₂ amino) | 4.0 - 5.5 | General aromatic amine shifts |

| ¹H (CH₃ methyl) | 2.2 - 2.5 | General aromatic methyl shifts |

| ¹³C (C=O carbonyl) | 160 - 165 | researchgate.net |

| ¹³C (Aromatic C-NH₂) | 145 - 150 | researchgate.net |

| ¹³C (Aromatic C-H & C-C) | 110 - 140 | researchgate.net |

| ¹³C (CH₃ methyl) | 15 - 20 | General aromatic methyl shifts |

UV-Visible Absorption and Fluorescence Property Calculations

The electronic properties and transitions of molecules can be investigated using UV-Visible and fluorescence spectroscopy. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the UV-Vis absorption spectra of organic compounds. mdpi.com These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals (MOs) involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.comfigshare.com

The choice of the functional and the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), are critical for obtaining results that correlate well with experimental data. mdpi.comresearchgate.net Studies on various quinoline derivatives have demonstrated that TD-DFT can reliably predict their absorption spectra. researchgate.netresearchgate.netrsc.org For this compound, the presence of the amino group (an auxochrome) and the extended conjugated system are expected to result in absorption bands in the UV-A or near-UV-A region.

Table 3: Predicted UV-Visible Absorption Properties for this compound

This table is generated based on theoretical predictions and data from analogous compounds.

| Predicted λmax (nm) Range | Assigned Electronic Transition | Molecular Orbitals Involved | Reference/Basis for Prediction |

|---|---|---|---|

| 330 - 360 | π → π | HOMO → LUMO | researchgate.net |

| 270 - 290 | π → π | Deeper occupied MO → LUMO | researchgate.net |

| 230 - 250 | π → π* | HOMO → Higher unoccupied MO | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for predicting its interactions and properties. Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule. For flexible molecules, molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape over time. nih.govmdpi.com

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. arabjchem.org These simulations require a force field, which defines the potential energy of the system, and are typically run in a simulated environment, such as a periodic box of water molecules, to mimic physiological conditions. mdpi.com For quinoline derivatives, MD simulations have been used to study their binding stability with biological targets and their interactions with solvent molecules. arabjchem.orgnih.govnih.gov

For this compound, MD simulations could be used to study the rotational freedom of the amino and methyl substituents, the planarity of the quinolinone ring system, and the formation of intra- and intermolecular hydrogen bonds. The simulations would reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior. Key interactions would include hydrogen bonding between the amino group and the carbonyl oxygen of a neighboring molecule, and interactions with surrounding water molecules. arabjchem.org

Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. autorenwelt.de These models are based on the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Once calculated, these descriptors are used to develop a regression model, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, that can predict a specific property. nih.gov QSPR models have been successfully applied to quinoline derivatives to predict various properties, including their biological activities. wisdomlib.orgnih.gov

A QSPR study of this compound and its analogs would involve calculating a variety of molecular descriptors. These descriptors would then be used to build a model to predict a property of interest, such as solubility, reactivity, or a specific biological activity.

Table 4: Key Molecular Descriptors for QSPR Analysis of this compound

This table lists important descriptors used in QSPR studies for similar compounds.

| Descriptor Type | Descriptor Name | Description | Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Basic property related to size and diffusion. |

| Electronic | HOMO/LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. acs.org | Relates to chemical reactivity and stability. acs.org |

| Electronic | Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Crucial for predicting membrane permeability and drug-likeness. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties like intestinal absorption. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Relates to steric hindrance and binding site complementarity. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for separating components from a mixture, a critical step for both qualitative identification and quantitative measurement. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive organic compounds like quinolinone derivatives. The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

UV Detection: Quinolinone scaffolds possess a chromophore that absorbs ultraviolet (UV) light, making UV detection a straightforward method for their detection and quantification.

Fluorescence Detection: Certain quinolinone derivatives exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. For compounds with low or no native fluorescence, derivatization with a fluorescent tag can be employed.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio information, offering high specificity and structural insights. This is particularly powerful for identifying unknown impurities and degradation products. While specific data for 6-Amino-7-methylquinolin-2(1H)-one is unavailable, analysis of similar compounds often uses electrospray ionization (ESI) in positive mode.

Table 1: Hypothetical HPLC-MS Parameters for Quinolinone Analysis

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| Scan Range (m/z) | 50 - 500 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its relatively low volatility and potential for thermal degradation. However, analysis can be performed after a derivatization step to create a more volatile and thermally stable analogue, for instance, by silylation of the amino and amide groups. The resulting mass spectrum would provide a unique fragmentation pattern, or "fingerprint," for identification. GC-MS data for the related compound, 6-aminoquinoline (B144246), is available and shows a molecular ion peak that aids in its identification nih.gov.

Capillary Electrophoresis (CE) for Quinolinone Analysis

Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. This high-efficiency separation technique is an excellent alternative or complement to HPLC. For a compound like this compound, which possesses a basic amino group, methods like Capillary Zone Electrophoresis (CZE) would be suitable. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate both neutral and charged analytes and has been successfully applied to the analysis of various amines and related compounds nih.gov. Detection is commonly performed using UV or by interfacing with a mass spectrometer (CE-MS).

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds and for confirming the identity of known substances.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a compound. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of product ions. The resulting fragmentation pattern offers detailed structural information. For this compound, MS/MS could help confirm the positions of the amino and methyl substituents on the quinolinone core by analyzing the characteristic losses of small neutral molecules. While HRMS plays a major role in the analysis of complex mixtures and identification of metabolites, specific fragmentation data for this compound is not documented in the searched literature researchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl group protons, the amine (NH2) protons, and the amide (NH) proton.

¹³C NMR: A carbon-13 NMR spectrum shows the number of different types of carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon (e.g., aromatic, methyl, carbonyl).

2D NMR Experiments: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the complete structure and confirming the substitution pattern on the quinolinone ring. Although NMR data for structurally similar compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline are available, specific chemical shifts and coupling constants for this compound are not published in the available resources.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques utilized for the structural elucidation of quinolinone derivatives. IR spectroscopy provides detailed information about the functional groups present in a molecule, while UV-Vis spectroscopy offers insights into its electronic transitions.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of quinolinone derivatives is a result of π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group. The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the quinoline (B57606) ring. The presence of an amino group (an auxochrome) at the C-6 position is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinolinone core, due to the extension of the conjugated system. A computational study on 6-aminoquinoline showed absorption maxima in the range of 327–340 nm, depending on the solvent, which can serve as an estimate for the subject compound researchgate.net.

Table 1: Expected IR and UV-Vis Spectral Characteristics for this compound based on Analogous Compounds

| Analytical Technique | Characteristic Feature | Expected Range/Value | Reference Compound(s) |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ | 6-Aminoquinoline nih.gov |

| C-H Stretch (Aromatic/Methyl) | 2850-3100 cm⁻¹ | General Spectra nist.gov | |

| C=O Stretch (Lactam) | 1650-1680 cm⁻¹ | 2(1H)-Quinolinone nist.gov | |

| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | General Spectra nist.gov | |

| UV-Vis Spectroscopy | π → π* Transition | ~330-350 nm | 6-Aminoquinoline researchgate.net |

| n → π* Transition | Longer wavelength, lower intensity | General Quinolinones |

This table is illustrative and based on data from structurally similar compounds. Actual values for this compound may vary.

Fluorescence Spectroscopy and its Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules and for quantitative analysis at trace levels. Many quinolinone derivatives exhibit strong fluorescence, making them suitable for use as fluorescent probes and labels.

The fluorescence of this compound would arise from the de-excitation of its first electronic excited state to the ground state via the emission of a photon. The process involves excitation at a specific wavelength (λex) and emission at a longer wavelength (λem). The difference between these wavelengths is known as the Stokes shift. The fluorescence intensity, quantum yield, and lifetime are key parameters that characterize the compound's photophysical behavior and are highly dependent on its molecular structure and environment (e.g., solvent polarity, pH).

Derivatives of 7-amino-4-methylcoumarin, which are structurally related to amino-quinolinones, are well-known for their strong fluorescence, with typical excitation and emission maxima around 341 nm and 441 nm, respectively aatbio.com. It is anticipated that this compound would also possess useful fluorescent properties, potentially for applications in bio-imaging or as a sensor, by monitoring changes in its fluorescence upon interaction with specific analytes or changes in its local environment.

Table 2: Illustrative Fluorescence Properties of a Related Compound: 7-Amino-4-methylcoumarin (AMC)

| Parameter | Value |

| Excitation Maximum (λex) | 341 nm |

| Emission Maximum (λem) | 441 nm |

| Quantum Yield | Varies with solvent |

| Application | Fluorescent probe, enzyme substrate |

This data is for a related coumarin (B35378) compound and serves as a reference for the potential fluorescence of this compound. aatbio.com

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate quantification of this compound from complex matrices, such as biological fluids or environmental samples, necessitates efficient sample preparation to isolate the analyte from interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common and effective techniques employed for this purpose.

Solid-Phase Extraction (SPE) Protocols

SPE is a chromatographic technique used for the selective adsorption of an analyte from a liquid sample onto a solid sorbent, followed by its elution with a suitable solvent. This method allows for the concentration of the analyte and the removal of matrix components.

For a polar, heterocyclic compound like this compound, a reversed-phase SPE protocol would typically be employed. In this approach, a non-polar sorbent, such as C18-bonded silica, is used. The sample, usually in an aqueous solution, is loaded onto the conditioned cartridge. The polar matrix components pass through, while the analyte is retained on the sorbent via hydrophobic interactions. After a washing step to remove any remaining impurities, the analyte is eluted with a more non-polar solvent, such as methanol or acetonitrile. The pH of the sample can be adjusted to optimize the retention of the analyte. For instance, in the analysis of other quinoline derivatives from plasma, trifunctional tC18 cartridges have been used with high recovery rates (80-88%) researchgate.net.

Table 3: Generalized Solid-Phase Extraction Protocol for Quinolinone Derivatives

| SPE Step | Description | Typical Reagents/Conditions | Purpose |

| Conditioning | Wetting the sorbent | Methanol, followed by water/buffer | To activate the stationary phase for reproducible retention. |

| Loading | Passing the sample through the cartridge | Sample in aqueous buffer | Analyte is retained on the sorbent. |

| Washing | Rinsing the cartridge | Water or a weak organic solvent mixture | To remove interfering compounds. |

| Elution | Recovering the analyte | Methanol, acetonitrile, or a mixture with modifiers | To desorb the analyte from the sorbent. |

This table outlines a general procedure. Specific conditions must be optimized for this compound and the specific sample matrix.

Liquid-Liquid Extraction (LLE) Methodologies

LLE is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on the partition coefficient (logP) of the analyte and the choice of the extraction solvent.

For the extraction of this compound, which contains both a polar amino group and a relatively non-polar quinolinone core, the choice of organic solvent and the pH of the aqueous phase are critical. By adjusting the pH of the aqueous sample, the ionization state of the amino group can be controlled, thereby influencing its solubility in the organic phase. For instance, at a basic pH, the amino group is deprotonated, making the molecule more non-polar and more readily extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Studies on the LLE of related aminoquinoline compounds have demonstrated the effectiveness of this approach nih.gov.

Table 4: Common Solvents and Conditions for Liquid-Liquid Extraction of Aminoquinolines

| Parameter | Options | Rationale |

| Organic Solvent | Ethyl acetate, Dichloromethane, Chloroform | Varying polarity to optimize extraction efficiency. Ethyl acetate is a common choice for moderately polar compounds. nih.gov |

| Aqueous Phase pH | Basic (e.g., pH 9-10) | To neutralize the amino group, increase hydrophobicity, and enhance partitioning into the organic phase. |

| Extraction Method | Shake-flask, vortex mixing | To ensure thorough mixing and facilitate mass transfer between the two phases. |

| Post-Extraction | Drying of organic phase (e.g., with Na₂SO₄), evaporation | To remove residual water and concentrate the analyte before analysis. |

The optimal LLE conditions require experimental validation for this compound.

Structure Property Relationships in Quinolin 2 1h One Chemistry Excluding Biological Efficacy

Influence of Substituents on Electronic and Optical Properties

The electronic nature of the quinolinone ring system can be significantly modulated by the introduction of various functional groups. nih.gov The electron-withdrawing character of the quinoline (B57606) moiety, combined with electron-donating or electron-withdrawing substituents, creates a "push-pull" system that influences the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The nature of substituents dictates the electronic structure and reactivity. acs.org For instance, the presence of an electron-donating group (EDG) like an amino group (-NH₂) at the C-6 position, as in the title compound, would be expected to raise the energy of the HOMO, while electron-withdrawing groups (EWG) would lower the LUMO energy. This modification of the HOMO-LUMO energy gap is fundamental to the molecule's absorption and emission spectra. ekb.eg

Computational studies using Density Functional Theory (DFT) have become instrumental in predicting these effects. For a series of 4-((E-2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives, calculations showed that the presence of an EWG in the benzaldehyde (B42025) moiety resulted in a lower field chemical shift in NMR spectra compared to derivatives with an EDG. ekb.eg Similarly, in other quinoline systems, attaching electron-rich carbazole (B46965) moieties (donors) to the quinoline core (acceptor) allows for fine-tuning of the energy gap. nih.govrsc.org The effect of various substituents on the electronic properties of cyanine (B1664457) dyes has also been systematically studied, revealing that electron-withdrawing pairs can enhance the static dipole difference, a key parameter for certain applications. boisestate.edu

Table 1: Effect of Substituents on the HOMO-LUMO Energy Gap of Designed Quinoline-Carbazole Derivatives

| Compound | Donor (D) / Acceptor (A) Moiety | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |

|---|---|---|---|---|

| Q3 | CH₃ on Carbazole (D) | -5.593 | -1.785 | 3.808 |

| Q4 | C₈H₁₇ on Carbazole (D) | -5.546 | -1.742 | 3.804 |

| Q5 | C₁₀H₂₁ on Carbazole (D) | -5.540 | -1.734 | 3.806 |

Data computed at the B3LYP/6-311G(d,p) level of theory. Source: nih.gov

Quinolinone derivatives have emerged as promising materials for non-linear optical (NLO) applications due to their characteristic electron deficiency and potential for creating significant intramolecular charge transfer (ICT). mdpi.com NLO materials can alter the phase, frequency, or amplitude of incident light, with applications in technologies like optical switching.

The NLO response of a molecule is quantified by its hyperpolarizability. Theoretical calculations, often employing DFT methods, are used to determine these properties. For a novel 4(1H)-quinolinone derivative (QBCP), the third-order nonlinear susceptibility (χ⁽³⁾) was computed, showing its potential as a third-order NLO material. mdpi.com The study highlighted that the values of electric parameters increased with increasing frequency of the applied electric field. mdpi.com

In another study, a series of hydrazonoquinolinone derivatives were synthesized and their NLO properties were calculated. ekb.eg The initial hyperpolarizability (β) values were found to be in the range of 69 x 10⁻³⁰ to 109 x 10⁻³⁰ esu, which are significantly higher than that of the reference material, p-Nitroaniline (PNA), indicating promising optical properties. ekb.eg Similarly, the NLO response of 4-(quinolin-2-ylmethylene)aminophenol was investigated, and it was shown to possess a good second-order NLO response. nottingham.ac.uk The strategic design of molecules with strong donor and acceptor groups connected by a π-conjugated system is a key strategy for enhancing these NLO properties. rsc.org

Table 2: Calculated NLO Properties of Selected Hydrazonoquinolinone Derivatives

| Compound | Substituent | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| PNA (reference) | -NO₂ | 6.2 | 13 x 10⁻²⁴ | 35 x 10⁻³⁰ |

| Compound 7 | -N(CH₃)₂ (Strong EDG) | 9.77 | 67 x 10⁻²⁴ | 109 x 10⁻³⁰ |

| Compound 8 | -OH (EDG) | 7.97 | 62 x 10⁻²⁴ | 84 x 10⁻³⁰ |

| Compound 10 | -Cl (EWG) | 7.14 | 63 x 10⁻²⁴ | 69 x 10⁻³⁰ |

Data calculated using DFT/B3LYP/6-311++G(d,p). Source: ekb.eg

Stereochemical Considerations and their Impact on Molecular Properties

The three-dimensional arrangement of atoms and functional groups in quinolinone derivatives can have a profound impact on their physical properties and molecular interactions. Stereochemical factors influence crystal packing, molecular conformation, and the potential for chiral recognition.

For example, a study of hybrid molecules of norfloxacin (B1679917) (a quinolone antibacterial) and 4-biphenylacetic acid (BPAA) revealed that stereochemistry was critical for their interaction with GABA receptors. A flexible linker between the two moieties allowed for an intramolecular attraction and potent activity, whereas a more rigid, stretched linker resulted in an inactive compound. nih.govnih.gov

Solvatochromic Effects on Spectroscopic Signatures of Quinolinones

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the electronic ground and excited states of the molecule, which alters the energy gap between them. researchgate.net Quinolinone derivatives, particularly those with "push-pull" characteristics (i.e., containing both electron-donating and electron-withdrawing groups), often exhibit significant solvatochromism. researchgate.netnih.gov

This behavior is typically driven by an intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon photoexcitation. nih.gov In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption or emission spectrum. This is known as positive solvatochromism. wikipedia.org

Push-pull type fluorescent amino-quinoline derivatives have been shown to exhibit strong solvatochromism. researchgate.netnih.gov Their fluorescence is high in non-polar solvents but is almost quenched in polar solvents. In a study of 1-methyl-8-oxyquinolinium betaine, absorption spectra calculations excellently reproduced the experimental spectra, showing a shift in the maximum absorption wavelength (λ_max) from 590 nm in a nonpolar solvent to 433-440 nm in water, a clear example of solvatochromism. nih.gov

Table 3: Solvatochromic Shift in the UV-Vis Absorption of an Aminoquinoline Derivative

| Solvent | Polarity (Dielectric Constant, ε) | Absorption λ_max (nm) |

|---|---|---|

| n-Hexane | 1.88 | 398 |

| Toluene | 2.38 | 405 |

| Dichloromethane | 8.93 | 419 |

| Acetone | 20.7 | 421 |

| Acetonitrile (B52724) | 37.5 | 420 |

| Methanol (B129727) | 32.7 | 426 |

Illustrative data adapted from studies on aminoquinoline derivatives. Source: nih.govresearchgate.net

Analysis of Intermolecular Interactions and Aggregation Behavior

In the solid state, the properties of quinolinone derivatives are governed by their crystal packing, which is directed by a network of intermolecular interactions. These non-covalent forces include hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.com

Crystal structure analyses of various quinolinol derivatives reveal common interaction motifs. In one case, molecules were linked by O-H···N and O-H···O hydrogen bonds to form dimers, which were then further associated through C-H···O and C-H···π interactions to build a two-dimensional network. nih.gov The interaction between quinoline derivatives and other molecules, such as diiodine, has also been studied computationally, revealing that the interaction energy is a key factor in the performance of dye-sensitized solar cells. nih.gov These interactions demonstrate the rich supramolecular chemistry of the quinolinone scaffold, which dictates how molecules aggregate in the solid state.

Applications of 6 Amino 7 Methylquinolin 2 1h One and Its Derivatives in Advanced Chemical Research

Utilization as Building Blocks in Complex Organic Synthesis

6-Amino-7-methylquinolin-2(1H)-one serves as a valuable starting material in the synthesis of more complex molecules. Its inherent chemical functionalities—an amino group and a lactam system within a heterocyclic core—provide reactive sites for various organic transformations.

Synthesis of Novel Heterocyclic Systems

The quinolinone core is a prevalent feature in many biologically active compounds. mdpi.com The amino and methyl groups on the 6- and 7-positions of this compound offer opportunities for annulation reactions, leading to the formation of novel fused heterocyclic systems. For instance, the amino group can act as a nucleophile to react with various electrophiles, paving the way for the construction of additional rings.

One general strategy involves the reaction of amino-substituted quinolinones with bifunctional reagents to construct new heterocyclic rings. For example, the condensation of amino-substituted quinazolinones with aldehydes has been shown to yield triazinoquinazolinones and other fused systems. nih.gov A similar approach could be envisioned for this compound, where its amino group could participate in cyclization reactions to generate novel polycyclic heteroaromatic compounds. The synthesis of pyridazino[4,3-c:5,6-c′]diquinolines through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones highlights the potential of quinolinone derivatives to form complex, multi-ring systems. mdpi.com

Furthermore, the core structure of quinolin-2(1H)-one is a key component in the synthesis of various heterocyclic compounds through ring-opening and recyclization reactions. nih.gov This demonstrates the adaptability of the quinolinone scaffold for creating diverse molecular architectures.

Scaffold Diversification for Chemical Library Generation

In drug discovery and materials science, the generation of chemical libraries with high molecular diversity is crucial for identifying new lead compounds. researchgate.net The concept of a molecular scaffold, which provides the core structure of a class of compounds, is central to this effort. semanticscholar.orgmdpi.com this compound is an ideal scaffold for such diversification. mdpi.com

The amino group at the 6-position and the methyl group at the 7-position, along with other positions on the quinolinone ring, can be readily functionalized. This allows for the systematic introduction of a wide variety of substituents, leading to a large library of related but structurally distinct molecules. This approach, often referred to as diversity-oriented synthesis, enables the exploration of a broader chemical space. frontiersin.org The development of parallel synthesis techniques has further facilitated the rapid generation of such libraries based on scaffolds like quinolin-4-ones. researchgate.net

Applications in Advanced Materials Science (Non-Biological)

The unique photophysical properties of quinolin-2(1H)-one derivatives make them attractive for applications in materials science, particularly in the development of fluorescent materials.

Development of Fluorescent Probes and Labels

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific environmental change or the presence of a particular analyte. The quinolin-2(1H)-one core is a well-established fluorophore. acs.org Derivatives of 7-(diethylamino)quinolin-2(1H)-one have been successfully synthesized and utilized as fluorescent probes. documentsdelivered.comnih.govnih.gov The introduction of an amino group, such as in this compound, can further modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule.

Research has shown that modifying the substituents on the quinolin-2(1H)-one ring can fine-tune its photophysical properties, making it suitable for specific applications. nih.gov For example, the presence of a carbaldehyde substituent can facilitate electronic delocalization and allow for further molecular modifications, leading to new fluorescent probes. nih.gov

Design of Chemosensors for Specific Ions and Small Molecules

Chemosensors are molecules designed to selectively bind to a specific ion or small molecule, resulting in a detectable signal, often a change in fluorescence. nih.gov The quinolinone scaffold is a promising platform for the design of such sensors.

Derivatives of 7-(diethylamino)quinolin-2(1H)-one have been developed as fluorescent probes for detecting bisulfite in wine samples. acs.orgnih.gov This is achieved through a Michael addition mechanism that leads to a "turn-off" fluorescence response. nih.gov Similarly, a quinoline (B57606) derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate, has been synthesized and demonstrated to function as a chemosensor for both pH and Cu²⁺ ions. researchgate.net These examples highlight the potential of functionalized quinolinones, including derivatives of this compound, to be engineered as selective chemosensors for a variety of analytes.

Research in Photophysical and Optoelectronic Fields

The inherent fluorescence of the quinolin-2(1H)-one core makes it a subject of interest in photophysical and optoelectronic research. The study of how the molecular structure influences properties like absorption, emission, quantum yield, and fluorescence lifetime is crucial for designing new materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

While direct research on the photophysical and optoelectronic properties of this compound is not extensively documented in the provided context, the broader family of quinolinone derivatives has been investigated for these properties. For instance, the photophysical characterization of a novel 7-(diethylamino)-quinolin-2(1H)-one chalcone-based derivative has been reported. acs.org Furthermore, theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to understand the electronic transitions and spectral properties of quinoline derivatives, which is essential for predicting their suitability for optoelectronic applications. nih.gov

Investigation of Photosensitive Compounds

The investigation of quinolinone derivatives as photosensitive compounds is an emerging field with potential applications in areas such as photodynamic therapy and photoresponsive materials. Photosensitive compounds are molecules that can undergo a chemical or physical change upon exposure to light. This can include processes like photoisomerization, photocleavage, or the generation of reactive oxygen species (ROS).

While direct studies on the photosensitive properties of this compound are not extensively documented, the general photochemistry of quinolines and their derivatives suggests a predisposition for such behavior. For example, photochemical reactions such as C-H functionalization and cycloadditions have been reported for the quinoline ring system under specific conditions. These reactions are initiated by the absorption of light, demonstrating the photosensitive nature of the quinoline core.

Furthermore, the amino group in the 6-position and the methyl group in the 7-position of the quinolinone ring can influence the electronic properties of the molecule, which in turn can affect its excited-state reactivity and potential as a photosensitizer. A photosensitizer is a molecule that can absorb light and transfer the energy to another molecule, often leading to the generation of cytotoxic species like singlet oxygen. This is the fundamental principle of photodynamic therapy, a non-invasive treatment modality for various diseases.

The potential for this compound to act as a photosensitizer would depend on its ability to be excited to a triplet state upon illumination and the efficiency of energy transfer to molecular oxygen. Detailed photophysical studies, including the determination of intersystem crossing quantum yields and singlet oxygen generation efficiencies, would be necessary to fully evaluate its potential in this area.

Future Perspectives and Emerging Research Avenues for 6 Amino 7 Methylquinolin 2 1h One

Development of Innovative and Sustainable Synthetic Methodologies

The classical methods for synthesizing the quinoline (B57606) skeleton often involve expensive starting materials and harsh, high-temperature conditions. acs.org Recognizing the environmental and economic drawbacks, the development of green and sustainable synthetic routes is a paramount goal for modern chemistry. acs.orgacs.org

Future research should prioritize the development of novel synthetic methods for 6-Amino-7-methylquinolin-2(1H)-one that are both efficient and environmentally benign. This includes exploring:

Green Solvents: Utilizing water, ethanol, or supercritical CO2 as reaction media to minimize the use of hazardous organic solvents. researchgate.net

Catalyst Innovation: Employing affordable and eco-friendly catalysts, such as nickel or iron, to replace more hazardous or expensive options. rsc.orgorganic-chemistry.org Recent advancements have shown the potential of single-atom iron catalysts in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Energy-Efficient Reactions: Investigating microwave-assisted and solvent-free reaction conditions to reduce energy consumption and reaction times. acs.orgresearchgate.net

Atom Economy: Designing synthetic pathways with high atom economy, minimizing the generation of stoichiometric waste. rsc.org

A recent trend in quinoline synthesis involves transition-metal-catalyzed C-H activation, which offers a direct and efficient route to functionalized quinolines. mdpi.com Exploring these methods for the synthesis of this compound could lead to more streamlined and sustainable processes.

Exploration of Undiscovered Chemical Reactivities and Reaction Pathways

The chemical reactivity of quinoline and its derivatives is rich and varied, with the ability to undergo both electrophilic and nucleophilic substitution reactions. frontiersin.orgyoutube.com However, the specific reactivity of this compound, with its particular substitution pattern, remains largely uncharted territory.

Future investigations should focus on:

Mapping Reactivity: Systematically exploring the reactivity of the amino and methyl groups, as well as the quinolinone core, towards a variety of reagents and reaction conditions.

Novel Cyclization Reactions: Investigating new intramolecular and intermolecular cyclization reactions to construct novel polycyclic systems based on the this compound scaffold. The electrophilic cyclization of N-(2-alkynyl)anilines is a promising avenue for creating diverse substituted quinolines. nih.gov

Photochemical Reactions: Exploring the potential of dearomative photocycloadditions to create complex 2D/3D fused frameworks from quinoline derivatives. sciencedaily.com This could open up new avenues for creating structurally diverse and potentially bioactive molecules.

Reaction Mechanism Studies: Utilizing experimental and computational methods to elucidate the mechanisms of newly discovered reactions, providing a deeper understanding of the compound's chemical behavior.

A study on 4-hydrazinylquinolin-2(1H)-one revealed an unexpected autoxidation reaction leading to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com This highlights the potential for discovering unforeseen and synthetically valuable transformations with substituted quinolinones.

Advancements in Multiscale Computational Modeling for Quinolinone Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and properties of molecules. rsc.orgekb.eg Applying these methods to this compound can provide valuable insights and guide experimental work.

Future computational research should aim to:

Develop Accurate Models: Create robust computational models that can accurately predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives.

Predict Reactivity: Use DFT calculations to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. ekb.eg Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. acs.org

Simulate Reaction Pathways: Model the transition states and reaction profiles of potential reactions to understand their feasibility and selectivity.

Multiscale Modeling: Employ multiscale modeling techniques to bridge the gap between the molecular level and the macroscopic properties of materials based on this quinolinone scaffold.

Recent studies have successfully used DFT to investigate the electronic structure and nonlinear optical properties of novel quinolinone derivatives, demonstrating the power of these methods in characterizing new compounds. ekb.eg

Rational Design of Next-Generation Functional Materials Based on Quinolinone Scaffolds

The unique photophysical and electronic properties of quinoline derivatives make them attractive building blocks for a wide range of functional materials. rsc.org The this compound scaffold holds significant potential for the development of next-generation materials.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing novel quinolinone-based molecules with tailored electronic and photoluminescent properties for use as emitters in OLEDs. researchgate.net

Chemosensors: Developing fluorescent chemosensors based on the this compound scaffold for the selective detection of metal ions, anions, or biologically important molecules. researchgate.net

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of new derivatives and designing materials with enhanced second- or third-order NLO responses for applications in photonics and optoelectronics. ekb.eg

Pharmacological Scaffolds: Utilizing the quinolinone core as a scaffold for the rational design of new therapeutic agents. rsc.orgnih.gov Structure-activity relationship (SAR) studies can guide the modification of the core structure to optimize biological activity. nih.gov

Q & A

Q. Key Methodological Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates crystallization .

- Temperature : Cyclization at 80–100°C optimizes ring closure without side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/ethanol yields >90% purity .

Q. Mitigation Approach :

- Use isogenic mutant strains to isolate target-specific effects.

- Compare logP values and MICs to identify solubility-activity trade-offs .

How can structure-activity relationships (SAR) guide the design of this compound analogs with improved bioactivity?

Advanced Research Focus

SAR studies prioritize modifications at:

- C-6 Amino Group : Acylation (e.g., acetyl or benzoyl) enhances membrane penetration but may reduce hydrogen-bonding interactions .

- C-7 Methyl Group : Bulkier alkyl chains (e.g., ethyl) increase lipophilicity, improving Gram-negative activity .

- C-2 Carbonyl : Replacement with thiocarbonyl or sulfonyl groups modulates target affinity (e.g., dihydrofolate reductase vs. topoisomerase IV) .

Q. Data-Driven Design :

- QSAR models using Hammett constants (σ) and π hydrophobicity parameters predict logD and MIC trends .

What are the limitations of current biological assays for evaluating this compound derivatives, and how can they be improved?

Q. Advanced Research Focus

- False Negatives in Biofilms : Static MIC assays underestimate potency against biofilm-embedded bacteria. Use flow-cell models or SYTOX Green staining for biofilm-specific activity .

- Cytotoxicity Overlap : MTT assays may conflate antimicrobial and cytotoxic effects. Employ time-kill curves and mammalian cell co-cultures (e.g., HepG2 + S. aureus) .

Q. Innovative Assays :

- Persister Cell Models : Expose derivatives to stationary-phase cultures with ampicillin tolerance .

- Genome-Wide Knockout Libraries : Identify target pathways in E. coli Keio collection .

How can computational methods predict the metabolic stability of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.